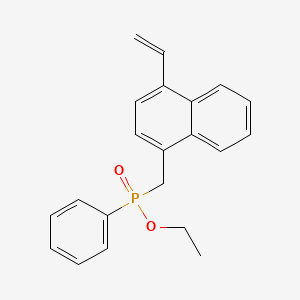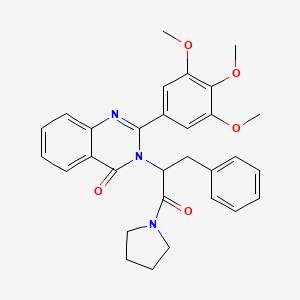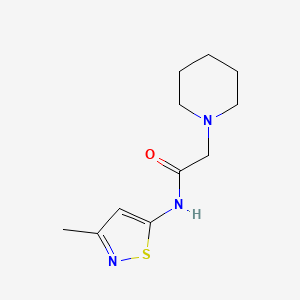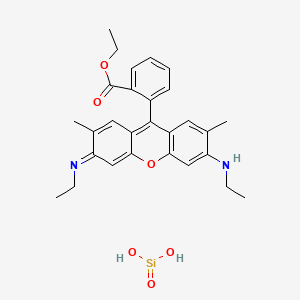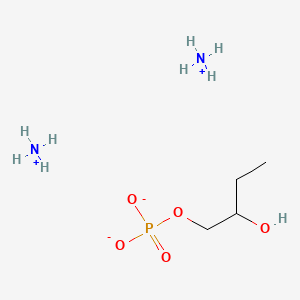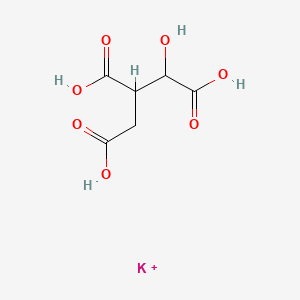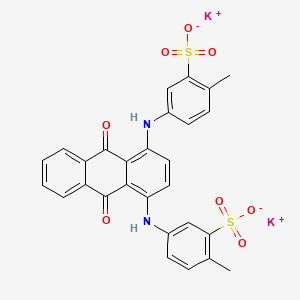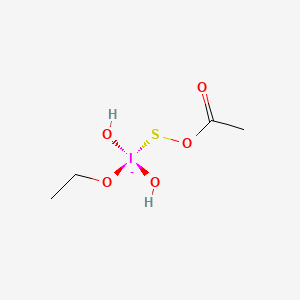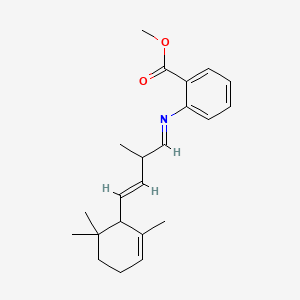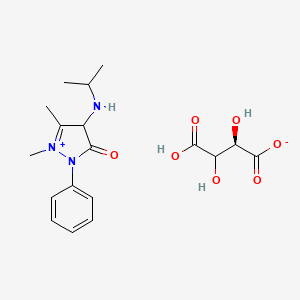
4-Pyridineethanesulfonic acid, sodium salt (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-pyridylethylsulfonate: is a chemical compound with the molecular formula C7H8NO3S.Na and a molecular weight of 209.198 g/mol . It is also known by its systematic name sodium 2-pyridin-4-ylethanesulfonate . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 4-pyridylethylsulfonate can be synthesized through the sulfonation of 4-vinylpyridine followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: 4-vinylpyridine is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium 4-pyridylethylsulfonate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-pyridylethylsulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-pyridylethylsulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical assays and as a buffer component in biological experiments.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 4-pyridylethylsulfonate involves its ability to interact with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
- Sodium 4-pyridylethylsulfonic acid
- Sodium 2-pyridin-4-ylethanesulfonate
Comparison: Sodium 4-pyridylethylsulfonate is unique due to its specific sulfonate group attached to the pyridine ring, which imparts distinct chemical reactivity and solubility properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications in various fields.
Eigenschaften
CAS-Nummer |
64794-52-1 |
|---|---|
Molekularformel |
C7H9NNaO3S |
Molekulargewicht |
210.21 g/mol |
InChI |
InChI=1S/C7H9NO3S.Na/c9-12(10,11)6-3-7-1-4-8-5-2-7;/h1-2,4-5H,3,6H2,(H,9,10,11); |
InChI-Schlüssel |
PQPZIDMTJZAAII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CCS(=O)(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


